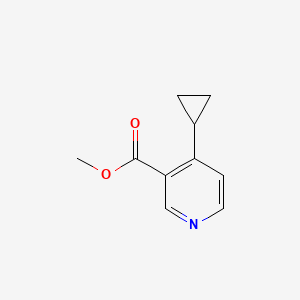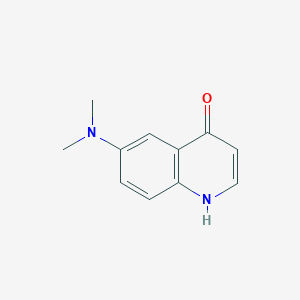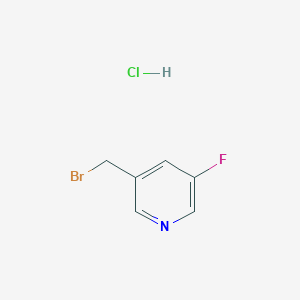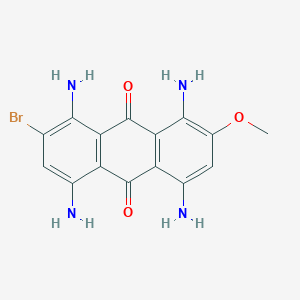
Methyl 4-cyclopropylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyclopropylnicotinate is an organic compound with the molecular formula C10H11NO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a cyclopropyl group, and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopropylnicotinate typically involves the esterification of 4-cyclopropylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Cyclopropylnicotinic acid+MethanolH2SO4Methyl 4-cyclopropylnicotinate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-cyclopropylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-cyclopropylnicotinic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Halogenation reagents such as bromine (Br) or chlorine (Cl).
Major Products
Oxidation: 4-Cyclopropylnicotinic acid.
Reduction: 4-Cyclopropylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Methyl 4-cyclopropylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting nicotinic acetylcholine receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of Methyl 4-cyclopropylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions are still under investigation, but it is believed that the cyclopropyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Methyl 4-cyclopropylnicotinate can be compared with other nicotinic acid derivatives, such as:
Methyl nicotinate: Lacks the cyclopropyl group, resulting in different biological activities and chemical properties.
Ethyl 4-cyclopropylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and applications.
4-Cyclopropylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 4-cyclopropylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-11-5-4-8(9)7-2-3-7/h4-7H,2-3H2,1H3 |
Clé InChI |
RCLXOYSMAWEFCG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CN=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N-methyl-N-phenyl-propanamide](/img/structure/B13130065.png)





![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)






